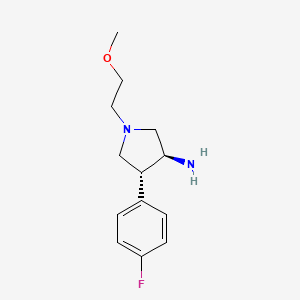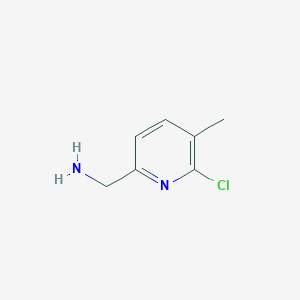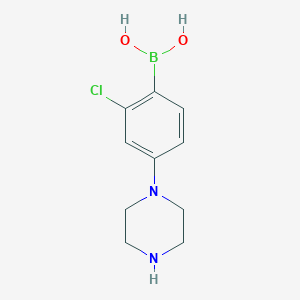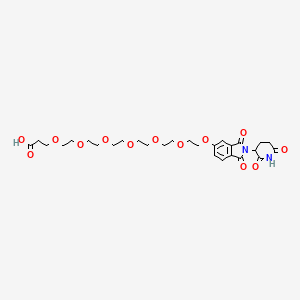![molecular formula C16H15NOS B14068337 2-(m-Tolyl)-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one](/img/structure/B14068337.png)
2-(m-Tolyl)-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(m-Tolyl)-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one is a heterocyclic compound that features a thiazepine ring fused with a benzene ring The presence of the m-tolyl group (a methyl group attached to the meta position of a phenyl ring) adds to its structural complexity
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(m-Tolyl)-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of m-toluidine with 2-chlorobenzoyl chloride to form an intermediate, which then undergoes cyclization with sulfur and a base to yield the desired thiazepine compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction parameters to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(m-Tolyl)-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the thiazepine ring or the m-tolyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the thiazepine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring.
Aplicaciones Científicas De Investigación
2-(m-Tolyl)-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s structure allows it to interact with biological molecules, making it a candidate for drug development.
Industry: Used in the synthesis of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-(m-Tolyl)-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one involves its interaction with molecular targets such as enzymes and receptors. The thiazepine ring can mimic the structure of natural substrates, allowing the compound to bind to active sites and modulate biological pathways. This interaction can lead to various effects, including inhibition of enzyme activity or modulation of receptor signaling.
Comparación Con Compuestos Similares
Similar Compounds
2-(p-Tolyl)-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one: Similar structure but with the tolyl group in the para position.
2-(o-Tolyl)-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one: Similar structure but with the tolyl group in the ortho position.
2-Phenyl-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one: Lacks the methyl group on the phenyl ring.
Uniqueness
The unique positioning of the m-tolyl group in 2-(m-Tolyl)-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one can influence its chemical reactivity and biological activity. This positional isomerism can lead to differences in how the compound interacts with other molecules, potentially offering distinct advantages in specific applications.
Propiedades
Fórmula molecular |
C16H15NOS |
|---|---|
Peso molecular |
269.4 g/mol |
Nombre IUPAC |
2-(3-methylphenyl)-3,5-dihydro-2H-1,5-benzothiazepin-4-one |
InChI |
InChI=1S/C16H15NOS/c1-11-5-4-6-12(9-11)15-10-16(18)17-13-7-2-3-8-14(13)19-15/h2-9,15H,10H2,1H3,(H,17,18) |
Clave InChI |
NFXSMMWKJOYYDV-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)C2CC(=O)NC3=CC=CC=C3S2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2-Nitro-4-(trifluoromethyl)phenyl]isoindole-1,3-dione](/img/structure/B14068270.png)
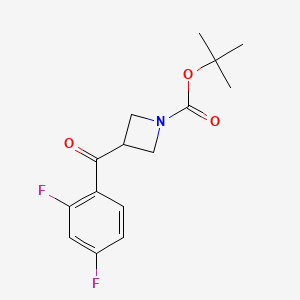
![3,5,7-Trimethylbenzo[b]thiophene](/img/structure/B14068281.png)
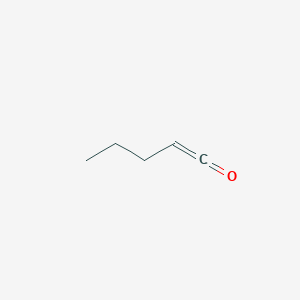
![1-Propanesulfonic acid, 3-[(3-hydroxyphenyl)propylamino]-](/img/structure/B14068289.png)
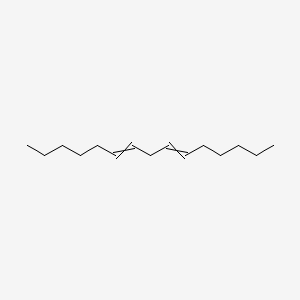
![Benzene, 1,4-bis[(4-ethenyl-2-methoxyphenoxy)methyl]-](/img/structure/B14068306.png)

